molecular formula C16H13FN2O2S2 B2676802 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 895489-31-3

2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2676802
CAS No.: 895489-31-3
M. Wt: 348.41
InChI Key: BOJYSEGVQMXCPD-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is a thioacetamide derivative featuring a fluorophenylthioether group linked to a methoxy-substituted benzothiazole core. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, particularly in targeting kinase pathways and antimicrobial activities . The benzothiazole moiety is known for its role in enhancing binding affinity to biological targets, while the 4-fluorophenylthio group contributes to metabolic stability and electronic modulation .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c1-21-12-3-2-4-13-15(12)19-16(23-13)18-14(20)9-22-11-7-5-10(17)6-8-11/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJYSEGVQMXCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxybenzaldehyde with thiourea in the presence of a suitable acid catalyst.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzenethiol.

    Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also inhibit specific enzymes involved in the inflammatory response, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) Reference ID
2-((4-Fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide Benzothiazole-acetamide 4-Methoxybenzothiazole, 4-fluorophenylthio ~362.4 (calculated) Thioether, Methoxy, Fluorophenyl Not explicitly reported
IWP-3 () Thienopyrimidinone-benzothiazole 6-Methylbenzothiazole, 4-fluorophenylthio, tetrahydrothienopyrimidinone ~484.6 Thioether, Fluorophenyl, Ketone Wnt pathway inhibition
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g, ) Benzothiazole-thiadiazole 6-Methylbenzothiazole, phenylureido-thiadiazole 456.56 Urea, Thiadiazole, Thioether Antiproliferative (VEGFR-2/BRAF kinase)
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide () Thiazole-acetamide 4-Methoxyphenylthiazole, 4-fluorophenylsulfonyl ~418.5 Sulfonyl, Methoxy, Fluorophenyl Not reported

Key Observations :

  • Substituent Impact on Activity : The methoxy group on the benzothiazole (target compound) may improve solubility compared to methyl-substituted analogs (e.g., 4g in ), which prioritize lipophilicity for membrane penetration .
  • Thioether vs.
  • Fluorophenyl Role : Fluorine atoms in the 4-position (common in ) enhance binding through hydrophobic interactions and electron-withdrawing effects, as seen in kinase inhibitors like IWP-3 .

Biological Activity

2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is a compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial research. The unique structural features, including the presence of a fluorinated phenyl group and a thiazole moiety, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is C15H14FN2O2SC_{15}H_{14}FN_{2}O_{2}S. Its structure can be represented as follows:

Structure C15H14FN2O2S\text{Structure }\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

The compound features:

  • A 4-fluorophenyl group, which enhances electronic properties.
  • A thioether linkage connecting the phenyl group to the thiazole derivative.
  • A methoxy substituent on the benzo[d]thiazole ring, which may influence biological interactions.

Anticancer Activity

Research has indicated that 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide exhibits significant anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including prostate cancer cells (LNCaP and PC-3). The mechanisms of action appear to involve:

  • Activation of Tumor Suppressor Pathways : The compound may activate pathways such as p53, leading to increased apoptosis in cancer cells.
  • Selective Binding : It shows potential for selective binding to biological targets involved in cell cycle regulation and apoptosis, enhancing its therapeutic efficacy.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties . It has demonstrated activity against drug-resistant strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Key findings include:

  • Biofilm Disruption : The compound effectively disrupts biofilm formation and clears preformed biofilms, which is critical in treating infections caused by biofilm-forming bacteria.
  • Protease Induction : It induces the overexpression of proteases in S. aureus, contributing to bacterial lysis and enhanced antimicrobial activity.

Structure-Activity Relationship (SAR)

A detailed analysis of related compounds reveals insights into the structure-activity relationships that govern their biological properties. For instance:

Compound NameStructureBiological Activity
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineStructureAnticancer activity; induces apoptosis
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylateStructureFluorescent probe for imaging
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamideStructurePotential anticancer agent; similar electronic properties

These comparisons highlight how modifications in substituents can significantly alter biological activity.

Case Studies

Recent studies have further elucidated the biological activity of compounds related to 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide:

  • Prostate Cancer Research : In a study focused on prostate cancer cell lines, the compound exhibited IC50 values indicating strong antiproliferative effects. The study also noted morphological changes in treated cells consistent with apoptosis.
  • Antimicrobial Efficacy : Another investigation assessed the compound's ability to combat MRSA. Results showed significant reductions in bacterial viability and biofilm biomass following treatment with varying concentrations of the compound.

Q & A

Q. What analytical approaches validate unexpected metabolic byproducts?

  • Methodological Answer :
  • Use radiotracer studies (¹⁴C-labeled compound) with rat liver microsomes.
  • Isolate metabolites via preparative HPLC and characterize with NMR-guided structure elucidation .
  • Cross-reference with databases (e.g., PubChem, METLIN) .

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